molecular formula C5H14Cl2N2O B12314128 3,4-Diaminocyclopentan-1-ol dihydrochloride

3,4-Diaminocyclopentan-1-ol dihydrochloride

Cat. No.: B12314128
M. Wt: 189.08 g/mol
InChI Key: NFJCRNODZFYGPB-UHFFFAOYSA-N
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Description

3,4-Diaminocyclopentan-1-ol dihydrochloride is a chemical compound with the molecular formula C5H12N2O.2HCl. It is a derivative of cyclopentane, featuring two amino groups and one hydroxyl group. This compound is often used in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diaminocyclopentan-1-ol dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable nitro compound followed by cyclization and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

3,4-Diaminocyclopentan-1-ol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of substituted cyclopentane derivatives .

Scientific Research Applications

3,4-Diaminocyclopentan-1-ol dihydrochloride has numerous applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3,4-Diaminocyclopentan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3,4-Diaminopyridine: Another compound with similar amino groups but a different ring structure.

    Cyclopentane derivatives: Various derivatives of cyclopentane with different functional groups.

Uniqueness

3,4-Diaminocyclopentan-1-ol dihydrochloride is unique due to its specific combination of amino and hydroxyl groups on a cyclopentane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications .

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

3,4-diaminocyclopentan-1-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-3(8)2-5(4)7;;/h3-5,8H,1-2,6-7H2;2*1H

InChI Key

NFJCRNODZFYGPB-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1N)N)O.Cl.Cl

Origin of Product

United States

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